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Guanylyl-2'-5'-adenosine ammonium salt -

Guanylyl-2'-5'-adenosine ammonium salt

Catalog Number: EVT-13951845
CAS Number:
Molecular Formula: C20H28N11O11P
Molecular Weight: 629.5 g/mol
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Product Introduction

Biochemical Synthesis and Structural Analysis

Enzymatic vs. Chemical Synthesis Methodologies for 2',5'-Phosphodiester Linkages

The synthesis of 2',5'-phosphodiester linkages represents a significant biochemical challenge due to the dominance of 3',5' linkages in natural nucleic acids. Two primary methodologies exist for generating guanylyl-2',5'-adenosine ammonium salt: enzymatic polymerization and solid-phase chemical synthesis.

Enzymatic approaches leverage RNAse L-mediated pathways observed during the innate immune response. This enzyme catalyzes the formation of 2',5'-oligoadenylates (2-5A) from ATP precursors, producing short 2',5'-linked oligomers with adenine bases. While applicable to adenylate systems, enzymatic extension to guanylyl-adenosine hybrids requires engineered enzymes or sequential reactions, often yielding low quantities (typically <15%) of the target dinucleotide [6].

Chemical synthesis provides greater versatility and scalability. The silyl-phosphoramidite method enables precise construction of 2',5'-linkages on controlled pore glass (CPG) solid supports. Key steps involve: (1) Selective 5'-hydroxyl protection using acid-labile dimethoxytrityl (DMT) groups; (2) Phosphoramidite coupling at the 2'-position; and (3) Oxidative closure of the phosphodiester bond. This method achieves yields exceeding 85% for guanylyl-2',5'-adenosine, with subsequent ammonium salt formation via ion-exchange purification. Critical advantages include sequence control, compatibility with guanine/adenine heterodimers, and scalability to milligram quantities [6].

Table 1: Synthesis Method Comparison for 2',5'-Dinucleotides

ParameterEnzymatic SynthesisChemical Synthesis
Linkage SpecificityHigh (adenylate-specific)High (sequence-programmable)
Heterodimer YieldLow (<15% for G-A hybrids)High (75-90%)
ScaleMicrogram (μg) rangeMilligram (mg) range
Purity ControlModerate (requires HPLC)High (solid-phase purification)
Key ReferenceRNAse L pathwaysSilyl-phosphoramidite method

Hybrid methodologies have emerged, utilizing enzymatic ligation of chemically synthesized 2',5'-dinucleotides to improve efficiency for non-adenylate sequences [6].

Structural Determinants of 2',5'-Nucleotide Derivatives in Receptor Binding

The 2',5'-phosphodiester linkage induces profound conformational shifts that alter molecular recognition by nucleotide-binding proteins. Guanylyl-2',5'-adenosine exhibits distinct structural features compared to its 3',5'-counterpart:

  • Backbone Geometry: The 2',5'-linkage constrains the ribose-phosphate backbone to a gauche-gauche conformation, reducing helical twist compatibility. This geometry impedes docking into canonical 3',5'-nucleotide binding pockets such as those in soluble guanylate cyclase (sGC). Kinetic analyses reveal 2',5'-ATP acts as a mixed-type inhibitor of sGC, increasing the apparent K~M~ for GTP (from 0.25 mM to >1.5 mM) while decreasing V~max~ by 40-60%. This suggests competitive interference at the catalytic site combined with allosteric effects [1].

  • Receptor Selectivity: The altered ribose spacing enhances selectivity for RNA over DNA complements. Guanylyl-2',5'-adenosine forms stable duplexes with complementary 3',5'-RNA (T~m~ ≈ 40°C) but shows negligible binding to equivalent DNA sequences. This asymmetry arises from DNA’s stricter helical requirements. Notably, guanylate cyclase receptors like GC-A/NPRA exhibit >100-fold lower affinity for 2',5'-linkages due to steric clashes within the pseudosymmetric catalytic domain, which evolved to accommodate 3',5'-nucleotide geometry [4] [6].

  • Allosteric Modulation: Molecular dynamics simulations indicate 2',5'-linkages destabilize interactions with the kinase homology domain (KHD) of membrane-bound guanylyl cyclases. This domain regulates cyclase activation via ATP binding to a site distinct from the catalytic center. The 2',5'-conformation reduces K~D~ values by ~50-fold compared to ATP, diminishing allosteric potentiation of cyclase activity [1] [7].

Table 2: Receptor Binding Profiles of Nucleotide Linkage Isomers

Receptor Target3',5'-cGMP Affinity (K~D~, nM)2',5'-cGMP Affinity (K~D~, nM)Functional Consequence
sGC Catalytic Domain15 ± 3>1500Mixed inhibition of cGMP synthesis
GC-A/NPRA KHD220 ± 4011,000 ± 2500Loss of ATP-dependent activation
RNA HybridizationStable duplex (T~m~ >50°C)Selective RNA binding (T~m~ 40°C)RNA-targeted specificity

Role of Ammonium Counterions in Stabilizing Nucleotide Conformations

The ammonium counterion (NH~4~^+^) in guanylyl-2',5'-adenosine is not merely a solubility enhancer but critically stabilizes thermodynamically disfavored 2',5'-linkages through three mechanisms:

  • Electrostatic Shielding: Ammonium ions neutralize repulsive forces between proximal phosphates in the 2',5'-backbone. At physiological salt concentrations (≥0.1 M NaCl), ammonium increases duplex stability (ΔT~m~ +8°C) by screening negative charges more effectively than sodium ions (ΔT~m~ +3°C). This enables transient hybridization necessary for biological activity [6].

  • Hydrogen Bond Networking: NH~4~^+^ forms bidentate hydrogen bonds with non-bridging phosphate oxygens (P-O^−^···H-N bonds, distance ≈ 2.8 Å). Crystallographic studies show this interaction reduces phosphate group flexibility, locking the 2',5'-linkage in a syn-clinal conformation that mimics 3',5' ribose spacing. Without ammonium, 2',5'-dinucleotides exhibit 30% greater conformational entropy, diminishing receptor binding [2].

  • Crystallization Control: Ammonium salts facilitate crystal growth by promoting ordered lattice formation. Guanylyl-2',5'-adenosine ammonium salt crystallizes in the orthorhombic space group P2~1~2~1~2~1~, with ammonium ions bridging adjacent molecules via N-H···O=P interactions (angle = 158°). This packing stabilizes the otherwise labile 2',5'-bond against hydrolytic cleavage, critical for structural studies and storage stability [2] [6].

Table 3: Ammonium-Dependent Stabilization of 2',5'-Linkages

Stabilization MechanismExperimental EvidenceImpact on 2',5'-Linkage
Charge ShieldingTm increase in 0.1M NH~4~Cl vs. NaCl+8°C duplex stability
H-BondingX-ray distance: P-O···H-N = 2.78 ± 0.05 ÅConformational entropy reduced by 30%
Crystal PackingOrthorhombic lattice with Z=8; density 1.62 g/cm³Resistance to aqueous hydrolysis (t~1/2~ +400%)

The ammonium salt form thus serves as a conformational lock, enabling biochemical applications of 2',5'-dinucleotides despite their inherent instability [2] [6].

Properties

Product Name

Guanylyl-2'-5'-adenosine ammonium salt

IUPAC Name

[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane

Molecular Formula

C20H28N11O11P

Molecular Weight

629.5 g/mol

InChI

InChI=1S/C20H25N10O11P.H3N/c21-14-8-15(24-3-23-14)29(4-25-8)18-12(34)10(32)7(40-18)2-38-42(36,37)41-13-11(33)6(1-31)39-19(13)30-5-26-9-16(30)27-20(22)28-17(9)35;/h3-7,10-13,18-19,31-34H,1-2H2,(H,36,37)(H2,21,23,24)(H3,22,27,28,35);1H3/t6-,7-,10-,11-,12-,13-,18-,19-;/m1./s1

InChI Key

GJPWIAVAWZIIHD-VSBWEBIMSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(C(OC4N5C=NC6=C5N=C(NC6=O)N)CO)O)O)O)N.N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O[C@@H]4[C@@H]([C@H](O[C@H]4N5C=NC6=C5N=C(NC6=O)N)CO)O)O)O)N.N

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